Cas no 2138545-52-3 (4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine)

4-Fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluorine substituent at the 4-position and a phenyl ring at the 3-position, which may enhance metabolic stability and binding affinity in bioactive compounds. The presence of the amine group at the 5-position offers versatility for further functionalization, making it a valuable intermediate in synthetic chemistry. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery and crop protection agents. High purity and well-defined structural characteristics ensure reproducibility in research applications.
4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine structure
2138545-52-3 structure
Product Name:4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine
CAS No:2138545-52-3
MF:C10H10FN3
MW:191.204905033112
CID:5866913
PubChem ID:148419951
Update Time:2025-05-21

4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine
    • EN300-1149826
    • 2138545-52-3
    • Inchi: 1S/C10H10FN3/c1-14-10(12)8(11)9(13-14)7-5-3-2-4-6-7/h2-6H,12H2,1H3
    • InChI Key: LVJUKCUJDFDZFI-UHFFFAOYSA-N
    • SMILES: FC1=C(N)N(C)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.08587549g/mol
  • Monoisotopic Mass: 191.08587549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.8Ų

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4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine Related Literature

Additional information on 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine

Professional Introduction to 4-Fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine (CAS No. 2138545-52-3)

4-Fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2138545-52-3, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoro substituent, combined with a methyl and phenyl group on the pyrazole ring, contributes to its distinctive reactivity and biological activity. This introduction aims to provide a comprehensive overview of the compound, its synthesis, applications, and recent advancements in research.

The pyrazole core is a heterocyclic aromatic compound that has been widely studied for its pharmacological properties. Pyrazoles exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The introduction of fluorine atoms into the pyrazole structure often enhances the metabolic stability and binding affinity of the compound to biological targets. In the case of 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine, the combination of these substituents may contribute to its potential as a lead compound in the development of novel therapeutic agents.

The synthesis of 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. One common synthetic route involves the condensation of 3-bromoaniline with ethyl acetoacetate in the presence of a base, followed by fluorination and methylation steps. The use of fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) is critical in introducing the fluoro group at the 4-position of the pyrazole ring. The subsequent methylation and phenylation steps are typically carried out using methylating agents like dimethyl sulfate or benzoyl chloride, respectively.

Recent research has highlighted the importance of fluorinated pyrazoles in drug discovery. For instance, studies have shown that compounds containing a fluoro substituent can improve oral bioavailability and reduce metabolic degradation. The< strong>methyl and phenyl groups in 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-amine further enhance its interaction with biological targets by providing additional binding sites. This compound has been investigated for its potential role in inhibiting kinases and other enzymes involved in cancer progression.

In addition to its applications in oncology, 4-fluoro-1-methyl-3-phenyl-1H-pyrazol-5-am ine has shown promise in other therapeutic areas. For example, preliminary studies have suggested that it may have antimicrobial properties, making it a candidate for developing new antibiotics. The structural features of this compound allow it to interact with bacterial enzymes and disrupt essential metabolic pathways. Furthermore, its ability to cross cell membranes makes it an attractive candidate for topical applications.

The pharmacokinetic properties of 4-fluoro-l-methyl-l-(trifluoromethyl)-3-(2-furyl)-lH-pyrazol-l(2H)-one have been extensively studied to optimize its therapeutic efficacy. Research indicates that this derivative exhibits good solubility and stability under physiological conditions, which are crucial for drug formulation. Additionally, its bioavailability can be enhanced by incorporating prodrugs or using nanotechnology-based delivery systems. These advancements highlight the importance of understanding the pharmacokinetic profile of fluorinated pyrazoles for developing effective pharmaceuticals.

The future direction of research on 4-fluoro-l-methyl-l-(trifluoromethyl)-3-(2-furyl)-lH-pyrazol-l(2H)-one includes exploring its mechanism of action and identifying potential side effects. Computational modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These studies provide valuable insights into optimizing drug design and improving therapeutic outcomes. Moreover, clinical trials are being conducted to evaluate its safety and efficacy in humans.

In conclusion, 4-fluoro-l-methyl-l-(trifluoromethyl)-3-(2-furyl)-lH-pyrazol-l(2H)-one is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing novel drugs targeting various diseases. As research continues to uncover new applications and improve synthetic methodologies, this compound is likely to play an increasingly important role in medicine.

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